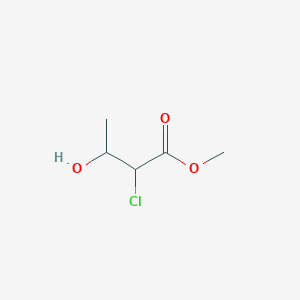

Methyl 2-chloro-3-hydroxybutanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-chloro-3-hydroxybutanoate is a chemical compound that is widely used in scientific research. It is a colorless liquid that is soluble in water and has a characteristic odor. This compound is commonly used in the synthesis of various organic compounds and has numerous applications in the field of biochemistry and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Properties

Methyl 2-chloro-3-hydroxybutanoate is involved in the study of chemical synthesis and properties, including the exploration of enantiomeric compositions and their sensory evaluation in wine. For example, research on ethyl 2-hydroxy-3-methylbutanoate, a compound related in structure and reactivity, has provided insights into its sensory characteristics in wines and its potential as a marker of lactic acid bacteria esterase activity (Gammacurta et al., 2018).

Biopolymer Degradation

The compound has been researched for its role in the direct degradation of biopolymers to valuable products. For instance, direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] to (R)-3-hydroxybutanoic acid and its methyl ester showcases the potential of Methyl 2-chloro-3-hydroxybutanoate in converting biopolymers to useful chemical intermediates (Seebach et al., 2003).

Tissue Engineering Applications

Methyl 2-chloro-3-hydroxybutanoate related compounds, specifically polyhydroxyalkanoates (PHAs), have been extensively studied for their applications in tissue engineering. These biodegradable and biocompatible polymers, such as poly 3-hydroxybutyrate (PHB) and its copolymers, are used to develop medical devices and tissue engineering scaffolds, highlighting the broader implications of studying Methyl 2-chloro-3-hydroxybutanoate and its derivatives (Chen & Wu, 2005).

Wirkmechanismus

Target of Action

Methyl 2-chloro-3-hydroxybutanoate is a chiral compound that serves as an intermediate in the synthesis of various pharmaceuticals . It is primarily targeted by enzymes known as reductases, which catalyze the reduction of the compound .

Mode of Action

The compound interacts with its target enzymes in a process known as biocatalysis . This process involves the reduction of the compound by the reductase enzyme, which is facilitated by a cofactor known as NADPH . The reduction process is highly enantioselective, resulting in the production of a specific enantiomer of the compound .

Biochemical Pathways

The reduction of Methyl 2-chloro-3-hydroxybutanoate by reductase enzymes is part of a larger biochemical pathway involved in the synthesis of chiral drugs . This pathway is characterized by high regio-, chemo-, and enantio-selectivity . The resulting chiral compounds are critical for the efficacy and safety of many therapeutic agents .

Result of Action

The reduction of Methyl 2-chloro-3-hydroxybutanoate results in the production of chiral compounds, which are critical intermediates in the synthesis of various pharmaceuticals . For example, the compound can be used in the synthesis of statins, a class of drugs used to lower cholesterol levels .

Action Environment

The action of Methyl 2-chloro-3-hydroxybutanoate is influenced by various environmental factors. For instance, the biocatalysis process can be conducted at atmospheric pressure and ambient temperature, avoiding the use of extreme conditions that could cause problems with racemization, isomerization, rearrangement of the compound, and epimerization . Furthermore, the process is environmentally friendly, reducing environmental pollution compared to traditional chemical synthesis .

Eigenschaften

IUPAC Name |

methyl 2-chloro-3-hydroxybutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO3/c1-3(7)4(6)5(8)9-2/h3-4,7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCDXBCIJDUWEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-3-hydroxybutanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[3-[3-(3-Fluorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2917427.png)

![5-[Benzyl-(2-chloro-phenyl)-sulfamoyl]-2-chloro-benzoic acid](/img/structure/B2917437.png)

![(2-Oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2917438.png)

![4-(3-Fluorophenoxy)pyrrolo[1,2-a]quinoxaline](/img/structure/B2917443.png)